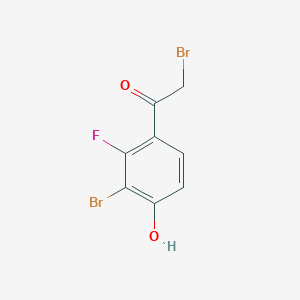
3'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with significant applications in scientific research and chemical synthesis This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.
化学反应分析
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine, chlorine, or nitronium ions in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation and Reduction: Formation of hydroxylated or dehydrogenated products.
科学研究应用
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s behavior in different environments .
相似化合物的比较
Similar Compounds
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but with different substitution pattern.
2-Bromo-4’-fluoro-2’-hydroxyphenacyl bromide: Similar functional groups but different positions on the aromatic ring.
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and hydroxyl groups in this particular arrangement makes it a valuable compound for targeted chemical synthesis and research applications .
属性
分子式 |
C8H5Br2FO2 |
|---|---|
分子量 |
311.93 g/mol |
IUPAC 名称 |
2-bromo-1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)7(10)8(4)11/h1-2,12H,3H2 |
InChI 键 |
JPEWACNHUWFVSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


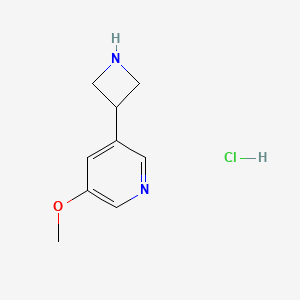
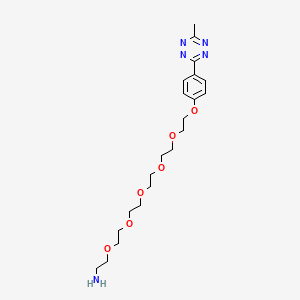
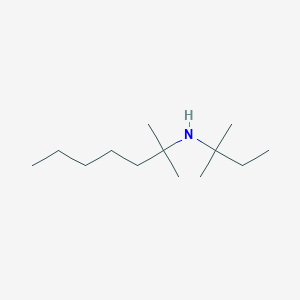
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
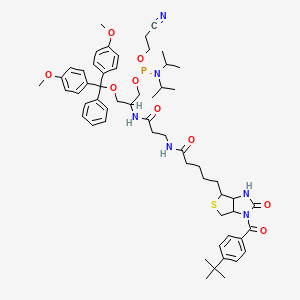
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
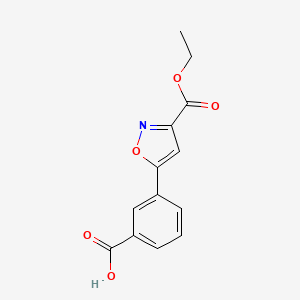
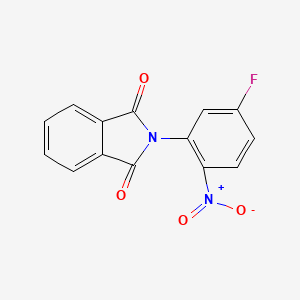
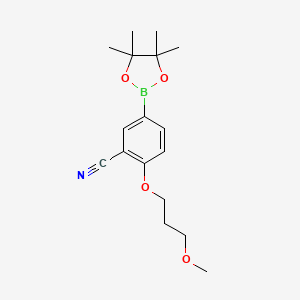

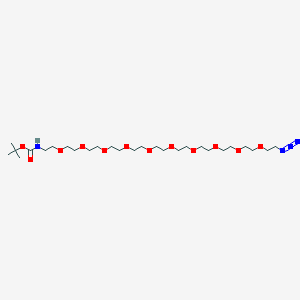
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
